3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
CAS No.: 536713-54-9
Cat. No.: VC4207460
Molecular Formula: C18H14ClN3OS
Molecular Weight: 355.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536713-54-9 |
|---|---|
| Molecular Formula | C18H14ClN3OS |
| Molecular Weight | 355.84 |
| IUPAC Name | 3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
| Standard InChI | InChI=1S/C18H14ClN3OS/c1-2-24-18-21-15-13-8-3-4-9-14(13)20-16(15)17(23)22(18)12-7-5-6-11(19)10-12/h3-10,20H,2H2,1H3 |
| Standard InChI Key | BXZCLZILEPIJIZ-UHFFFAOYSA-N |
| SMILES | CCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Cl)NC4=CC=CC=C42 |
Introduction
3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound featuring a pyrimidoindole core structure. This compound is notable for its unique combination of functional groups, including a 3-chlorophenyl group and an ethylsulfanyl moiety. The presence of these groups confers distinct chemical and biological properties, making it a subject of interest in various fields of research.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
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Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
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Introduction of the 3-chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 3-chlorobenzene as the alkylating agent.
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Attachment of the ethylsulfanyl group: This can be accomplished through a thiolation reaction using a suitable thiol reagent.
Chemical Reactions and Modifications
3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
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Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
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Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, especially under basic conditions.
Biological Activity and Applications
While specific biological activity data for 3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one is limited, compounds with similar structures have shown potential in medicinal chemistry. These compounds are often investigated for their antimicrobial or anticancer properties due to their ability to interact with specific molecular targets.
Research Findings and Future Directions
Research on compounds like 3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one is ongoing, with a focus on optimizing synthesis methods and exploring their biological activities. Future studies may involve molecular docking and in vitro assays to assess their potential therapeutic effects.
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